

Unveiling the Molecular Architecture of 2-Allylphenol: A Comparative Guide to Spectroscopic Confirmation

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Compound of Interest

Compound Name: 2-Allylphenol

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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step. This guide provides a comprehensive comparison of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of **2-Allylphenol**. Detailed experimental protocols and comparative data are presented to facilitate efficient and accurate analysis.

The structural confirmation of **2-Allylphenol** ($C_9H_{10}O$), a valuable building block in organic synthesis, relies on the synergistic application of multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a detailed and robust characterization. This guide outlines the expected data from each technique and provides standardized protocols for their acquisition.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the structural confirmation of **2-Allylphenol**.

Parameter	Observed Value	Assignment
¹ H NMR (CDCl ₃ , 400 MHz)		
Chemical Shift (δ) ppm	~7.15 (d)	Aromatic H (ortho to -OH)
~6.85 (t)	Aromatic H (para to -OH)	
~6.75 (d)	Aromatic H (ortho to allyl)	
~6.95 (t)	Aromatic H (meta to -OH)	
~5.9-6.1 (m)	-CH=CH ₂	
~5.0-5.2 (m)	-CH=CH ₂	
~3.4 (d)	Ar-CH ₂ -	
~5.0 (s, broad)	-OH	
¹³ C NMR (CDCl ₃ , 100 MHz)		
Chemical Shift (δ) ppm	~154 ppm	Ar-C-OH
~137 ppm	-CH=CH ₂	
~130 ppm	Ar-C (para to -OH)	
~128 ppm	Ar-C (ortho to allyl)	
~121 ppm	Ar-C (ortho to -OH)	
~116 ppm	Ar-C (meta to -OH)	
~115 ppm	-CH=CH ₂	
~35 ppm	Ar-CH ₂ -	
IR Spectroscopy (ATR)		
Wavenumber (cm ⁻¹)	~3400 (broad)	O-H stretch
~3080	=C-H stretch (alkene and aromatic)	
~1640	C=C stretch (alkene)	
~1590, 1490, 1450	C=C stretch (aromatic)	

~915, 995	=C-H bend (alkene)		
Mass Spectrometry (EI)			
m/z Ratio	134	[M] ⁺ (Molecular Ion)[1][2][3][4]	
119	[M-CH ₃] ⁺		
107	[M-C ₂ H ₃] ⁺		
91	[M-C ₃ H ₅] ⁺ or [C ₇ H ₇] ⁺ (Tropylium ion)[1]		
77	[C ₆ H ₅] ⁺ (Phenyl cation)[1]		

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Allylphenol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]
- ¹H NMR Spectroscopy:
 - Instrument: 400 MHz NMR Spectrometer.
 - Acquisition Parameters: Acquire the spectrum at room temperature. Use a standard pulse sequence with a pulse angle of 45°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.[5]
 - Data Processing: Apply a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- ¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ^1H frequency).
- Acquisition Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A pulse angle of 30° , a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are typically used. A larger number of scans (e.g., 1024) is usually required to obtain a good signal-to-noise ratio.
- Data Processing: Apply a line broadening of 1 Hz to the FID before Fourier transformation. Phase and baseline correct the spectrum. Reference the chemical shift to the central peak of the CDCl_3 multiplet at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a single drop of liquid **2-Allylphenol** directly onto the ATR crystal.^[5] Alternatively, for a liquid film method, place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.^[5]
- Data Acquisition:
 - Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.
 - Acquisition Parameters: Record the spectrum over the range of $4000\text{--}650\text{ cm}^{-1}$. Co-add 16 or 32 scans at a resolution of 4 cm^{-1} .
 - Background Correction: Record a background spectrum of the clean, empty ATR crystal or KBr/NaCl plates prior to sample analysis. This background is automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

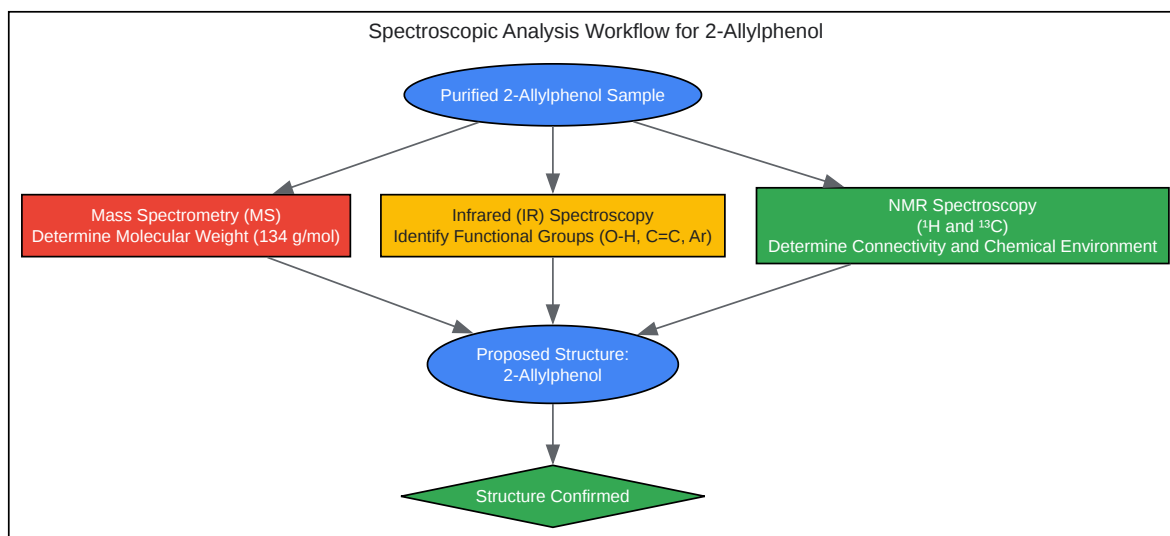
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-Allylphenol** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

- Data Acquisition:
 - Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
 - Acquisition Parameters: Use a standard EI energy of 70 eV.^[1] Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-200 amu.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs. The fragmentation of phenols can be complex, but characteristic losses can be observed.^{[6][7][8]}

Workflow for Structural Confirmation

The logical flow for confirming the structure of **2-Allylphenol** using these spectroscopic techniques is illustrated in the following diagram.



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Caption: Workflow for the structural confirmation of **2-Allylphenol**.

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